7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride
Description
7-Bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline hydrochloride is a brominated tetrahydroisoquinoline derivative characterized by a 7-bromo substituent and two methyl groups at the 1-position of the partially saturated isoquinoline scaffold. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. This compound belongs to a broader class of tetrahydroisoquinolines, which are structurally related to natural alkaloids and exhibit diverse biological activities, including CNS modulation and receptor binding .
Properties
Molecular Formula |
C11H15BrClN |
|---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)10-7-9(12)4-3-8(10)5-6-13-11;/h3-4,7,13H,5-6H2,1-2H3;1H |
InChI Key |
YMFQINYGBMHNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=CC(=C2)Br)C.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of Isoquinoline Derivatives
One foundational patent describes the preparation of 7-bromoisoquinoline derivatives via bromination of tetrahydroisoquinoline intermediates. The process involves:
- Dissolving 1,2,3,4-tetrahydroisoquinoline in dichloromethane.
- Adding sodium hypochlorite aqueous solution in a molar ratio of 1:3 to 8 (tetrahydroisoquinoline to sodium hypochlorite).
- Stirring at room temperature for 1.5 to 2.5 hours.
- Separation of the organic phase, washing to remove hypochlorite, and solvent removal to yield 3,4-dihydroisoquinoline intermediates.
Following this, the intermediate undergoes nitration using potassium nitrate and concentrated sulfuric acid under controlled temperature, followed by oxidation with manganese dioxide to form 7-nitroisoquinoline. Subsequent catalytic reduction with hydrazine hydrate and ferric chloride trihydrate yields 7-aminoisoquinoline. Finally, diazotization and bromination steps convert the amine to the 7-bromo derivative. This multistep sequence provides the brominated isoquinoline core necessary for further functionalization.
Salt Formation (Hydrochloride)
The free base of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability, crystallinity, and ease of handling.
Comparative Data Table of Key Preparation Steps
Research Discoveries and Process Improvements
- The bromination and nitration steps are critical and must be carefully controlled to avoid overreaction and side products. The use of sodium hypochlorite and controlled acid nitration conditions provides a reliable pathway to intermediates.
- Directed ortho-lithiation techniques allow regioselective functionalization of isoquinoline rings, enabling more versatile synthetic routes to substituted dihydroisoquinolines, including the 1,1-dimethyl substitution.
- One-pot methodologies have been explored for related isoquinoline derivatives (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride), which simplify operations and improve yield and purity, suggesting potential for adaptation in the synthesis of brominated analogs.
- The hydrochloride salt form is favored for pharmaceutical applications due to enhanced purity, crystallinity, and handling safety.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced isoquinoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is a halogenated heterocyclic compound with a bromine atom at the 7th position of the isoquinoline ring. It has the molecular formula C₁₀H₁₁BrClN. The compound is used in medicinal chemistry because of its unique structural features and biological activities. The hydrochloride salt enhances its solubility and stability, making it suitable for laboratory and pharmaceutical applications.
Applications
7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline has diverse applications:
- Enzyme inhibitor Interaction studies have focused on its role as an enzyme inhibitor. For example, it inhibits specific enzymes such as PA Nucleic Acid Endonuclease, which is crucial in the life cycle of certain viruses like influenza. By disrupting the replication of viral genetic material, this compound may reduce the severity of infections.
- Medicinal chemistry and drug design The uniqueness of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline lies in its specific halogenation pattern and resulting chemical reactivity. The presence of bromine allows for distinct halogen bonding interactions that differentiate it from other analogs and makes it particularly valuable in medicinal chemistry and drug design.
Further studies are necessary to elucidate its interactions with other biological targets and assess its therapeutic potential comprehensively.
Chemical Reactivity
The chemical reactivity of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline can be categorized into several types of reactions: Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Structural Similarities
Several compounds share structural similarities with 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | No halogen substitution | Basic structure without halogen reactivity |
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at the 6-position | Different position affects reactivity |
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine instead of bromine at the 7-position | Fluorine alters electronic properties |
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Nitro group at the 7-position | Different functional group influences activity |
Mechanism of Action
The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Impact :
- Bromo Group : The electron-withdrawing bromo group at C7 enhances electrophilic reactivity and influences NMR chemical shifts (e.g., deshielding in ¹H and ¹³C spectra) .
- Cyclohexyl vs. Methyl : Cyclohexyl substitution (CAS 823236-14-2) significantly enhances lipophilicity, which may improve blood-brain barrier penetration .
Physicochemical Properties
Spectral Data
Thermal Stability
- Methylated derivatives (e.g., 7-bromo-1,1-dimethyl-) exhibit higher melting points compared to non-methylated analogues due to crystallinity from symmetric substitution .
Biological Activity
7-Bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is a halogenated heterocyclic compound notable for its potential applications in medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom at the 7th position of the isoquinoline ring, contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
The molecular formula of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride is C₁₀H₁₁BrClN. The compound exists as a hydrochloride salt, which enhances its solubility and stability for various laboratory and pharmaceutical applications .
Biological Activity
Research indicates that 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been found to inhibit PA Nucleic Acid Endonuclease, crucial for the life cycle of viruses such as influenza. This inhibition disrupts viral replication and may reduce the severity of infections .
- Potential Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory and analgesic effects. Further investigation is needed to confirm these properties in 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline .
Structure-Activity Relationship (SAR)
The structure of 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline allows for unique interactions with biological targets. The bromine atom provides distinct halogen bonding interactions that can enhance its reactivity compared to other isoquinoline derivatives. A comparative analysis with structurally related compounds highlights its unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | No halogen substitution | Basic structure without halogen reactivity |
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at the 6-position | Different position affects reactivity |
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine instead of bromine at the 7-position | Fluorine alters electronic properties |
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Nitro group at the 7-position | Different functional group influences activity |
This table illustrates how variations in substitution patterns can affect biological activity and reactivity .
Case Studies and Research Findings
Several studies have explored the biological activity of isoquinoline derivatives similar to 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline:
- Antiviral Activity : A study demonstrated that certain isoquinoline derivatives could inhibit viral replication effectively. The mechanism involved interference with nucleic acid synthesis essential for viral propagation .
- Antimicrobial Potential : Research has shown that some isoquinolines possess antimicrobial properties against various pathogens. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria and exhibited varying degrees of inhibition .
Q & A
Basic: What are the recommended synthetic routes for 7-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline hydrochloride?
Answer:
Synthesis typically involves bromination of a pre-formed isoquinoline scaffold. A multi-step approach may include:
- Step 1: Cyclization of a phenethylamine derivative to form the 3,4-dihydroisoquinoline core.
- Step 2: Dimethylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions.
- Step 3: Bromination at the 7-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under radical initiation.
- Step 4: Hydrochloride salt formation via treatment with HCl gas in an anhydrous solvent (e.g., diethyl ether).
For reaction optimization, computational tools (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .
Advanced: How can reaction path search methods improve the synthesis of this compound?
Answer:
State-of-the-art computational approaches, such as the ICReDD methodology , integrate quantum chemical calculations and experimental data to:
- Identify low-energy reaction pathways using density functional theory (DFT).
- Predict regioselectivity in bromination steps by analyzing electron density maps.
- Optimize solvent and catalyst selection via machine learning models trained on reaction databases.
This reduces development time by >50% compared to traditional trial-and-error methods. Experimental validation via GC-MS or HPLC ensures computational predictions align with empirical results .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., dimethyl groups at δ ~1.5 ppm, aromatic protons at δ 6.5–7.5 ppm).
- High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 286.04 for C₁₁H₁₃BrN·HCl).
- IR spectroscopy : Validates C-Br stretches (~550–600 cm⁻¹) and hydrochloride formation (N-H stretches at ~2500 cm⁻¹).
- X-ray crystallography : Resolves 3D structure and confirms bromine positioning .
Advanced: How do isotopic labeling (e.g., deuterium) and stability studies inform pharmacokinetic research?
Answer:
Deuterated analogs (e.g., 6,7-D₆ derivatives) enable:
- Metabolic tracing : Tracking via LC-MS/MS to identify cytochrome P450-mediated oxidation pathways.
- Stability assays : Assessing pH-dependent degradation in simulated gastric fluid (SGF) or intestinal fluid (SIF).
- Receptor binding studies : Using ³H or ¹⁴C labels to quantify affinity for targets like sigma receptors.
Stability data must comply with ICH guidelines for reference standards in drug development .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release.
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Refer to GHS-compliant SDS sheets for acute toxicity (Category 4) and environmental hazard data .
Advanced: How can contradictions in bromination regioselectivity be resolved experimentally?
Answer:
Conflicting reports on bromine positioning (e.g., 7- vs. 8-bromo isomers) require:
- 2D NMR (COSY, NOESY) : To differentiate adjacent proton couplings in isoquinoline rings.
- HPLC-MS with isotopic labeling : Compare retention times and fragmentation patterns against synthetic standards.
- DFT calculations : Simulate bromine’s electronic effects on aromatic π-systems to predict dominant pathways.
Cross-validation with X-ray data is critical for unambiguous assignment .
Basic: What are its applications in pharmacological research?
Answer:
- Lead compound : Acts as a precursor for dopamine receptor modulators or sigma-1 ligands.
- Enzyme inhibition : Screened against monoamine oxidase (MAO) using fluorometric assays.
- Neuroprotection : Evaluated in vitro for reducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y).
Use ≥95% purity material (HPLC-validated) for reproducible bioactivity studies .
Advanced: What analytical validation strategies are required for regulatory compliance?
Answer:
For pharmacopeial standards (USP/EP):
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
- Method validation : Establish specificity, LOD/LOQ, and linearity (R² >0.998) via HPLC-UV.
- Cross-laboratory reproducibility : Collaborate with ≥2 independent labs using identical columns (e.g., C18, 5 µm).
Documentation must align with ICH Q2(R1) guidelines for ANDA submissions .
Basic: How is purity assessed, and what impurities are typical?
Answer:
- HPLC-DAD : Uses a C18 column (250 × 4.6 mm, 5 µm) with acetonitrile/0.1% TFA gradient (5–95% over 30 min).
- Common impurities :
Advanced: What role does crystal polymorphism play in formulation stability?
Answer:
Polymorphs (e.g., Form I vs. Form II) impact:
- Solubility : Amorphous forms dissolve faster but are less stable.
- Bioavailability : Tested via dissolution profiles in biorelevant media (FaSSIF/FeSSIF).
- Stability : Monitor hygroscopicity via dynamic vapor sorption (DVS).
Use powder X-ray diffraction (PXRD) and DSC to characterize polymorphic transitions during preformulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
